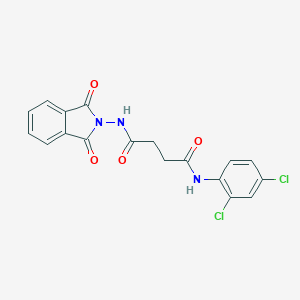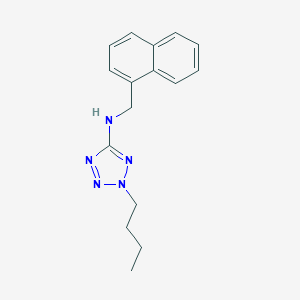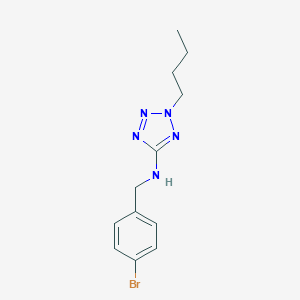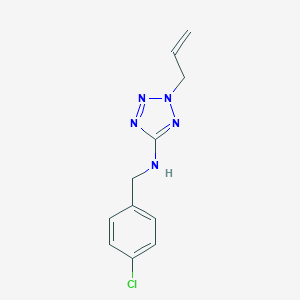
N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DCPIB, which is an abbreviation for its chemical name. DCPIB is a potent inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating cell volume and maintaining cellular homeostasis. In
作用機序
DCPIB inhibits N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide by binding to a specific site on the channel protein. This binding results in a conformational change in the channel protein, which prevents the movement of ions through the channel. This inhibition of N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide leads to a decrease in cell volume and an alteration in cellular homeostasis. The exact mechanism by which DCPIB binds to the VRAC protein is still under investigation, but it is believed to involve interactions with specific amino acid residues within the channel protein.
Biochemical and Physiological Effects
DCPIB has been shown to have a variety of biochemical and physiological effects. Inhibition of N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide by DCPIB leads to a decrease in cell volume and an alteration in cellular homeostasis. This alteration in cellular homeostasis can lead to a variety of downstream effects, including changes in ion concentrations, alterations in membrane potential, and changes in cellular metabolism. DCPIB has also been shown to have anti-proliferative effects in cancer cells, which may be due to its inhibition of N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide.
実験室実験の利点と制限
DCPIB has several advantages as a research tool. It is a potent and specific inhibitor of N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide, which makes it a valuable tool for investigating the role of N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide in physiological processes. DCPIB is also relatively easy to use, as it can be added directly to cell culture media. However, there are also some limitations to the use of DCPIB in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Additionally, the effects of DCPIB on cellular homeostasis can be complex and difficult to interpret.
将来の方向性
There are several future directions for research on DCPIB. One area of research is the development of more potent and specific inhibitors of N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide. This could lead to the development of more effective therapeutic agents for diseases that involve dysregulation of N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide. Another area of research is the investigation of the downstream effects of VRAC inhibition by DCPIB. This could lead to a better understanding of the role of N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide in physiological processes and the development of new therapeutic strategies. Finally, the investigation of the off-target effects of DCPIB on other ion channels could lead to a better understanding of the complex interactions between ion channels and cellular homeostasis.
合成法
DCPIB is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenyl isocyanate with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylic acid. This reaction results in the formation of the intermediate 2,4-dichlorophenyl N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate, which is then reacted with 1,4-diaminobutane to yield DCPIB.
科学的研究の応用
DCPIB has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide, which are ion channels that play a crucial role in regulating cell volume and maintaining cellular homeostasis. N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide are involved in a variety of physiological processes, including cell proliferation, migration, and apoptosis. DCPIB has been shown to inhibit N-(2,4-dichlorophenyl)-N'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanediamide in a variety of cell types, including cancer cells, neurons, and cardiac myocytes. This has led to the investigation of DCPIB as a potential therapeutic agent for a variety of diseases, including cancer, epilepsy, and cardiac arrhythmias.
特性
分子式 |
C18H13Cl2N3O4 |
|---|---|
分子量 |
406.2 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-N//'-(1,3-dioxoisoindol-2-yl)butanediamide |
InChI |
InChI=1S/C18H13Cl2N3O4/c19-10-5-6-14(13(20)9-10)21-15(24)7-8-16(25)22-23-17(26)11-3-1-2-4-12(11)18(23)27/h1-6,9H,7-8H2,(H,21,24)(H,22,25) |
InChIキー |
CZBALTKBWCFMAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)


